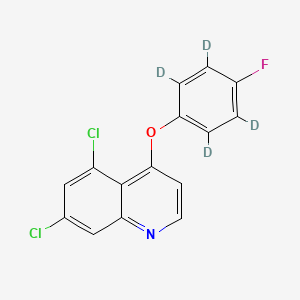
Quinoxyfen-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxyfen-d4 is a deuterium-labeled derivative of Quinoxyfen, a fungicide primarily used to control powdery mildew on various crops. The molecular formula of this compound is C15H4D4Cl2FNO, and it has a molecular weight of 312.16 g/mol . The deuterium labeling makes it a valuable tool in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxyfen-d4 involves the incorporation of deuterium atoms into the Quinoxyfen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of specific hydrogen atoms in the Quinoxyfen molecule using deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoxyfen-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield deuterated hydroquinoline compounds .
Scientific Research Applications
Quinoxyfen-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinoxyfen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinoxyfen.
Industry: Applied in the development of new fungicides and in environmental monitoring to detect and quantify Quinoxyfen residues
Mechanism of Action
Quinoxyfen-d4 exerts its effects by inhibiting the development of fungal pathogens, particularly those causing powdery mildew. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the fungal cell membrane and disrupt essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxyfen: The non-deuterated form of Quinoxyfen-d4, used as a fungicide.
Kresoxim-methyl: Another fungicide with a similar mode of action, used to control powdery mildew.
Fludioxonil: A fungicide with a different chemical structure but similar application in controlling fungal pathogens
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Quinoxyfen .
Properties
Molecular Formula |
C15H8Cl2FNO |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
InChI Key |
WRPIRSINYZBGPK-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
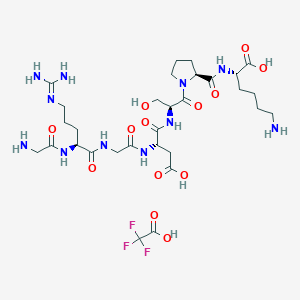
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
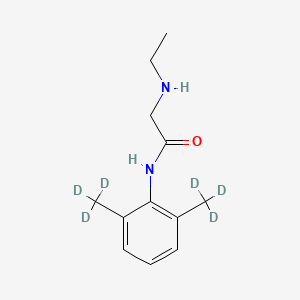
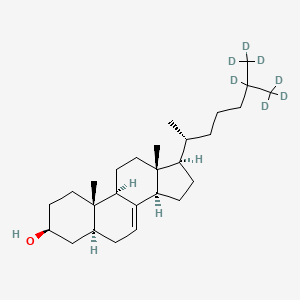
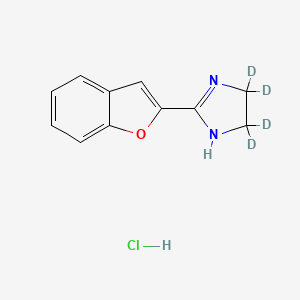
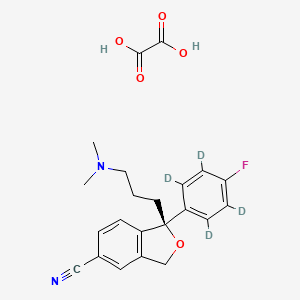
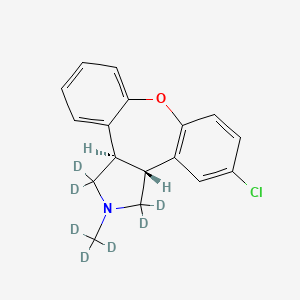

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
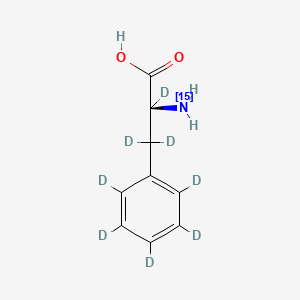
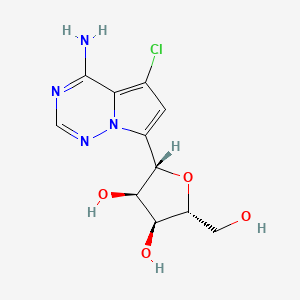
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

